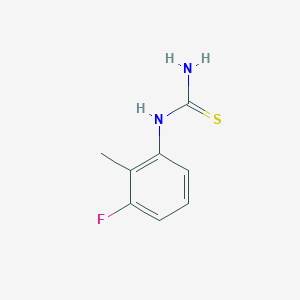
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (MTCA) is an organic compound with a wide range of applications in scientific research. It is a derivative of indazole, which is a heterocyclic aromatic compound with a six-member ring structure. MTCA has been studied extensively in the past few decades due to its potential as a therapeutic agent and its ability to modulate biological processes.
Aplicaciones Científicas De Investigación
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has been studied extensively in the scientific research field. It has been used as a model compound to study the effect of organic compounds on various biological processes. It has also been used to study the mechanism of action of various drugs and to investigate the pharmacological effects of various compounds.
Mecanismo De Acción
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has been shown to modulate various biological processes. It has been found to interact with receptors in the central nervous system and has been shown to have an inhibitory effect on the enzyme monoamine oxidase (MAO). This inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as MAO and acetylcholinesterase. It has also been found to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the nervous system. In addition, this compound has been shown to modulate the activity of various receptors involved in regulating cellular function and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several advantages for use in laboratory experiments. It is a relatively stable compound, and it can be synthesized in a relatively straightforward manner. In addition, it is relatively non-toxic and can be used in a wide range of experiments without causing adverse effects. However, the compound is relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
The potential applications of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde are still being explored. Future research may focus on developing more efficient synthesis methods for this compound and investigating its effects on a wider range of biological processes. Additionally, further research may be conducted to explore the potential therapeutic applications of this compound and its ability to modulate various biological processes. Finally, further research may focus on understanding the mechanism of action of this compound and its potential to interact with other compounds in the body.
Métodos De Síntesis
1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde can be synthesized from 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (this compound acid) by a process known as the Knoevenagel condensation. This method involves the reaction of this compound acid with a carbonyl compound such as aldehyde, ketone, or ester, in the presence of an acid catalyst. The resulting product is this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde involves the condensation of 1-methyl-1H-indazole-3-carbaldehyde with ethyl acetoacetate followed by reduction and cyclization.", "Starting Materials": [ "1-methyl-1H-indazole-3-carbaldehyde", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 g, 6.5 mmol) and ethyl acetoacetate (1.2 g, 9.8 mmol) in acetic acid (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) slowly with stirring at room temperature.", "Step 2: After stirring for 2 hours, add water (20 mL) and stir for an additional 30 minutes.", "Step 3: Add sodium hydroxide (1.0 g, 25 mmol) to the reaction mixture and stir for 30 minutes.", "Step 4: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 6: Dissolve the yellow oil in ethanol (10 mL) and add 10% palladium on carbon (0.2 g).", "Step 7: Hydrogenate the mixture under 1 atm of hydrogen for 2 hours.", "Step 8: Remove the catalyst by filtration and concentrate the solution under reduced pressure to obtain a white solid.", "Step 9: Dissolve the white solid in ethanol (10 mL) and add concentrated hydrochloric acid (1 mL).", "Step 10: Heat the mixture at reflux for 2 hours.", "Step 11: Cool the mixture to room temperature and filter the precipitated solid.", "Step 12: Wash the solid with water and dry to obtain 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde as a white solid (yield: 70%)." ] } | |
Número CAS |
1018663-58-5 |
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



